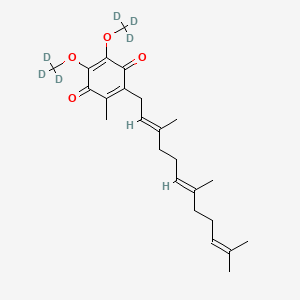

Coenzyme Q10-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

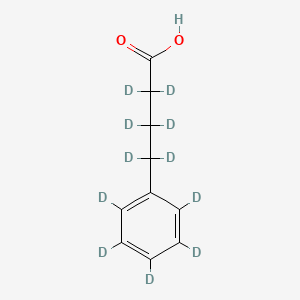

Coenzyme Q10-d6 (CoQ10-d6) is a naturally occurring quinone found throughout the body in cell membranes, primarily in mitochondrial membranes . It is intended for use as an internal standard for the quantification of CoQ10 by GC- or LC-MS . It has the highest concentrations in the heart, lungs, liver, kidneys, spleen, pancreas, and adrenal glands . It is a component of the electron transport chain and participates in aerobic cellular respiration, generating energy in the form of ATP . In its reduced form, CoQ10 acts as an antioxidant, preventing the formation of reactive oxygen species .

Synthesis Analysis

Coenzyme Q10 biosynthesis has been established in the non-ubiquinone containing Corynebacterium glutamicum by metabolic engineering . The whole pathway involves many enzymatic steps and has not been fully elucidated yet . The first CoQ10 precursor decaprenyl diphosphate (DPP) from farnesyl diphosphate is provided by DPP synthase gene ddsA from Paracoccus denitrificans .Chemical Reactions Analysis

Coenzyme Q10 plays a role in mitochondrial oxidative phosphorylation, aiding in the production of adenosine triphosphate (ATP), which is involved in energy transfer within cells . It also acts as an antioxidant, preventing the formation of reactive oxygen species .Physical And Chemical Properties Analysis

Coenzyme Q10 is a lipophilic, naturally occurring vitamin-like benzoquinone compound . It is found in cell membranes and is particularly well known for its role in the electron transport chain in mitochondrial membranes during aerobic cellular respiration . A deficiency in either its bioavailability or its biosynthesis can lead to one of several disease states .Wissenschaftliche Forschungsanwendungen

Biotechnological Production

Coenzyme Q10 is essential for ATP generation in oxidative phosphorylation and as an antioxidant. It's produced using microorganisms, focusing on strain development, metabolic pathways, and fermentation optimization. Techniques like random mutagenesis and metabolic engineering enhance its concentration. Key enzymes in its biosynthesis have been expressed in Escherichia coli, combining pathway design and fermentation process engineering (Choi, Ryu, & Seo, 2005).

Aquaculture Benefits

Dietary Coenzyme Q10 improves the growth rate, immunity, and health of aquatic animals like Nile tilapia. Its inclusion in diets led to higher weight gain and feed efficiency, along with increased enzyme activities (El Basuini et al., 2021).

Therapeutic Potential in Neurodegenerative Disorders

Coenzyme Q10 shows promise in treating neurodegenerative disorders like Parkinson's disease and certain encephalomyopathies, where it's granted orphan drug status. Its efficacy in other areas, such as heart failure and diabetes, needs further clarification (Bonakdar & Guarneri, 2005).

Enhanced Production in E. coli

The key enzyme for Coenzyme Q10 synthesis, decaprenyl diphosphate synthase, was expressed in E. coli, leading to higher CoQ10 production in batch and fed-batch fermentations. This approach offers a viable method for bioconversion processes (Park et al., 2005).

Wirkmechanismus

Coenzyme Q10 is a component of the electron transport chain and participates in aerobic cellular respiration, generating energy in the form of ATP . In its reduced form, CoQ10 acts as an antioxidant, preventing the formation of reactive oxygen species . CoQ10 deficiencies have been associated with heart failure, hypertension, parkinsonism, mitochondrial encephalomyopathies, and other chronic diseases .

Safety and Hazards

Eigenschaften

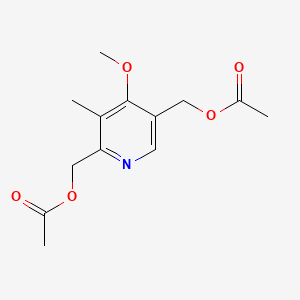

IUPAC Name |

2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/i6D3,7D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREILSQAXUAAHP-WFUYZCHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)